4-(5-methyl-1H-imidazol-2-yl)aniline
Description
Broad Significance of Heterocyclic Compounds in Chemical Sciences
Heterocyclic compounds are a cornerstone of organic chemistry, defined as cyclic structures in which one or more of the ring atoms are elements other than carbon. These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, impart unique electronic and steric properties to the ring system, leading to a vast diversity of chemical reactivity and function. nih.gov The significance of these compounds cannot be overstated; they are ubiquitous in nature, forming the core structures of a myriad of biologically essential molecules, including nucleic acids, vitamins, and alkaloids. researchgate.net This natural prevalence has inspired chemists to utilize heterocyclic scaffolds in the design of a wide array of functional molecules, from pharmaceuticals and agrochemicals to dyes and materials with novel electronic properties. researchgate.net
The Imidazole (B134444) Scaffold: Historical Context and Contemporary Relevance in Synthetic and Medicinal Chemistry
First synthesized in the 19th century, imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic structure, characterized by a sextet of π-electrons, confers aromatic stability. One of the nitrogen atoms is basic, while the other is non-basic, allowing imidazole to act as both a hydrogen bond donor and acceptor. This amphoteric nature is crucial to its role in many biological systems; for example, the imidazole side chain of the amino acid histidine plays a vital role in enzyme catalysis. researchgate.netijrpc.com
In contemporary synthetic chemistry, the imidazole ring is a privileged scaffold, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. This has made it a popular starting point for the development of new therapeutic agents. ijrpc.com A vast number of drugs across a wide range of therapeutic areas, including antifungal agents, proton pump inhibitors, and anticancer drugs, incorporate the imidazole moiety. researchgate.net The versatility of the imidazole ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to optimize their biological activity.
The Aniline (B41778) Moiety: Role as a Versatile Building Block and Functional Group in Organic Synthesis
Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, which activates the ring towards electrophilic substitution reactions and also imparts basicity to the amino group. This reactivity makes aniline a highly versatile building block in organic synthesis. uobasrah.edu.iq
The amino group of aniline can be readily modified to form a wide variety of other functional groups, such as amides, sulfonamides, and diazonium salts. Diazonium salts, in particular, are exceptionally useful intermediates that can be converted into a vast array of substituents on the aromatic ring. This synthetic flexibility has cemented aniline's role as a fundamental starting material for the production of dyes, polymers, and pharmaceuticals. uobasrah.edu.iq In medicinal chemistry, the aniline moiety is a common feature in drug molecules, where it can participate in key interactions with biological targets, such as hydrogen bonding and π-stacking.
Interdisciplinary Research Landscape of Imidazole-Aniline Conjugates
The combination of the imidazole and aniline scaffolds into a single molecular entity gives rise to imidazole-aniline conjugates, a class of compounds with a rich and diverse range of applications. The interdisciplinary nature of research into these conjugates is a testament to their versatility. In medicinal chemistry, these compounds have been extensively investigated for their potential as:
Anticancer Agents: The ability of the imidazole ring to coordinate with metal ions and the diverse reactivity of the aniline moiety have been exploited in the design of novel anticancer drugs.
Antimicrobial Agents: Imidazole-aniline derivatives have shown promising activity against a range of bacteria and fungi, offering potential new avenues for combating infectious diseases.
Antiviral Agents: Research has explored the utility of these conjugates in the development of antiviral therapies, including against the hepatitis C virus. ijrpc.comsemanticscholar.org
Beyond medicine, the unique photophysical properties of some imidazole-aniline conjugates have led to their investigation in materials science, for example, as components of organic light-emitting diodes (OLEDs) and as fluorescent sensors.
Research Focus on 4-(5-methyl-1H-imidazol-2-yl)aniline within Contemporary Chemical Inquiry
Within the broad class of imidazole-aniline conjugates, this compound represents a specific and interesting target for chemical research. The presence of a methyl group at the 5-position of the imidazole ring can influence the molecule's steric and electronic properties, potentially leading to altered biological activity or material properties compared to its unsubstituted counterpart.
While extensive, detailed research solely focused on this compound is not widely available in the public domain, its structural similarity to other well-studied imidazole-aniline derivatives suggests its potential as a valuable research chemical. The synthesis of this compound would likely follow established methodologies for the construction of 2-arylimidazoles, and its characterization would rely on standard spectroscopic techniques. The primary interest in this molecule would likely lie in its potential biological activities, given the proven track record of related compounds in medicinal chemistry. Further research into this compound could uncover novel therapeutic applications or provide valuable insights into the structure-activity relationships of this important class of compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-(5-methyl-1H-imidazol-2-yl)aniline |
InChI |
InChI=1S/C10H11N3/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
ACSYNDFWUVQADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 5 Methyl 1h Imidazol 2 Yl Aniline and Analogues
General Synthetic Strategies for Substituted Imidazoles
The imidazole (B134444) ring is a common motif in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into multicomponent reactions, cyclization reactions, and protocols employing modern energy sources like microwaves.
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach is particularly valuable for building libraries of complex molecules, such as substituted imidazoles, in a time- and resource-effective manner. researchgate.net
A foundational and widely used method for synthesizing 2,4,5-trisubstituted imidazoles is the Debus-Radziszewski synthesis. wikipedia.orgderpharmachemica.com This reaction involves the cyclocondensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and ammonia (B1221849) (or ammonium (B1175870) acetate (B1210297) as a source of ammonia). wikipedia.orgwjpsonline.comijprajournal.com The process is a three-component reaction that effectively assembles the imidazole core. wikipedia.org
The general mechanism proceeds in two conceptual stages: first, the dicarbonyl compound reacts with ammonia to form a diimine intermediate. wikipedia.org This intermediate then condenses with the aldehyde to form the final imidazole product. wikipedia.org Various catalysts, including Brønsted and Lewis acids, can be employed to promote the reaction and improve yields. researchgate.net For instance, catalysts like lactic acid and silicotungstic acid have been shown to be effective. ijprajournal.com The reaction can be adapted to produce 1,2,4,5-tetrasubstituted imidazoles by including a primary amine along with ammonium acetate in a four-component reaction. rsc.orgnih.govresearchgate.net
Table 1: Examples of Catalysts Used in Three-Component Synthesis of Trisubstituted Imidazoles
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Yield (%) | Reference |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | Silicotungstic Acid (7.5 mol%) | 94 | ijprajournal.com |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | Lactic Acid (1 ml) | 92 | ijprajournal.com |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | Amberlyst A-15 (Microwave) | Excellent | ijprajournal.com |
| Benzil | Aromatic Aldehyde | Ammonium Acetate | ZSM-11 Zeolite | Good | nih.gov |
Multicomponent Reaction Approaches for Imidazole Core Formation
One-Pot Syntheses Utilizing Internal Alkynes, Aldehydes, and Aniline (B41778) Derivatives
An alternative multicomponent strategy for constructing highly substituted imidazoles involves the use of internal alkynes. A metal-free, acid-promoted synthetic route allows for the creation of trisubstituted imidazole derivatives from an internal alkyne (e.g., diphenylacetylene), an aldehyde, and ammonium acetate in a mixture of DMSO and water. acs.org This methodology can be extended to a four-component reaction to produce tetrasubstituted imidazoles by including an aniline derivative. acs.org The reaction is versatile, tolerating a range of functional groups on the aldehyde and aniline components, including both electron-donating and electron-withdrawing substituents. acs.orgorganic-chemistry.org This approach provides a high degree of structural diversity in the resulting imidazole core. acs.org
Another approach involves the conjugate addition of stannylated tetrazoles to activated alkynes, which, after irradiation, yields the corresponding imidazole. rsc.org This two-step process provides a pathway to imidazoles from alkyne precursors. rsc.org
Base-induced or base-mediated cyclization represents another significant pathway to imidazole synthesis. The van Leusen imidazole synthesis is a classic example, involving the base-induced [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC). mdpi.com This reaction leads to the formation of 1,4,5-trisubstituted imidazoles after the elimination of p-toluenesulfinic acid. mdpi.com The versatility of this method allows for the preparation of a wide range of imidazole-based molecules. mdpi.com
More recently, base-mediated intramolecular cyclization reactions have been developed to create fused imidazole ring systems. For example, imidazole-fused 1,4-benzoxazepines have been synthesized via 7-exo-dig cyclizations. nih.govacs.org In these syntheses, substrates containing alkyne functional groups are treated with a base, such as sodium hydride (NaH) in DMF, to induce cyclization and form the target fused heterocyclic systems. nih.govacs.org These reactions demonstrate how base-mediation can be used to construct complex molecular architectures centered around an imidazole core. nih.gov
The application of microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and often cleaner reactions with fewer by-products. derpharmachemica.comniscpr.res.innih.gov These benefits are attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov
Microwave-assisted protocols have been successfully applied to the synthesis of a wide array of imidazole derivatives. The classic Debus-Radziszewski three-component condensation of a diketone, aldehyde, and ammonium acetate can be performed efficiently under microwave irradiation, often in solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netniscpr.res.in Studies have shown a substantial improvement in both reaction time and yield when comparing microwave-assisted methods to conventional heating. niscpr.res.in For example, a solvent-free synthesis of aryl imidazoles using silica (B1680970) gel as a solid support saw reaction times drop from hours to minutes, with yields increasing significantly. niscpr.res.in
This technology is not limited to simple imidazoles; it has been used to synthesize more complex systems, such as novel imidazo[1,2-a]pyrimidine-containing imidazole derivatives, via one-pot, multicomponent reactions. nih.gov The use of environmentally benign solvents like ethanol (B145695) further enhances the green credentials of these microwave-assisted methods. nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Aryl Imidazole
| Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 10-12 hours | 65-75 | niscpr.res.in |
| Microwave Irradiation (1000 W) | 12-16 minutes | 85-94 | niscpr.res.in |
Specific Approaches to Anilino-Substituted Imidazoles
The synthesis of imidazoles bearing an aniline substituent, such as 4-(5-methyl-1H-imidazol-2-yl)aniline, typically employs four-component reaction strategies. These one-pot syntheses are highly convergent and allow for the direct incorporation of the aniline moiety. The general scheme involves the reaction of a 1,2-diketone, an aldehyde, a primary aniline derivative, and a source of ammonia (commonly ammonium acetate). nih.govresearchgate.netsharif.edu
For the specific synthesis of this compound, a suitable starting material would be pyruvaldehyde (a methyl-substituted 1,2-dicarbonyl precursor), 4-nitrobenzaldehyde (B150856) (which can be later reduced to the aniline), and ammonia. Alternatively, a four-component reaction could theoretically involve a methyl-substituted diketone, an aldehyde, 4-aminoaniline (or a protected version), and ammonium acetate.
Integration of Aniline Derivatives in Imidazole Synthesis
A prevalent and efficient strategy for constructing substituted imidazoles involves multicomponent reactions (MCRs) where an aniline derivative is a key starting material. organic-chemistry.orgnih.gov These one-pot syntheses are advantageous due to their atom economy and operational simplicity. In these reactions, the aniline derivative provides one of the nitrogen atoms for the imidazole ring.
Common MCRs for synthesizing tetrasubstituted imidazoles often involve the condensation of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, a primary amine (like aniline), and ammonium acetate. nih.goviglobaljournal.com The ammonium acetate serves as the source for the second nitrogen atom of the imidazole core. Various catalysts have been employed to facilitate these reactions, including Lewis acids and heterogeneous catalysts. For instance, a protocol using erbium triflate as a catalyst enables the synthesis of highly substituted imidazoles from α-azido chalcones, aryl aldehydes, and anilines in excellent yields. organic-chemistry.org Similarly, an iron(III) chloride/iodine-catalyzed aerobic oxidative coupling of amidines and chalcones provides a regioselective route to tetrasubstituted imidazoles under mild conditions. organic-chemistry.org
Below is a table summarizing various multicomponent reactions that integrate aniline derivatives for imidazole synthesis.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Key Feature |
| Benzil | Aldehyde | Aniline | Ammonium Acetate | H-ZSM-22 | Good yield under solvent conditions. nih.gov |
| Benzil | Aldehyde | Aniline | Ammonium Acetate | Fe₃O₄@SiO₂/BNC | Solvent-free catalysis, reusable catalyst. nih.gov |
| α-Azido Chalcone | Aryl Aldehyde | Aniline | - | Erbium Triflate | Provides highly substituted imidazoles in excellent yield. organic-chemistry.org |
| 9,10-Phenanthraquinone | Aryl Aldehyde | Aniline | Ammonium Acetate | Glacial Acetic Acid | Synthesis of phenanthro[9,10-d]imidazole derivatives. iglobaljournal.com |
| Benzil | 5-Chlorosalicylaldehyde | 4-Methoxyaniline | Ammonium Acetate | Glacial Acetic Acid | One-pot synthesis of a tetra-substituted imidazole ligand. nih.gov |
Condensation of Imidazoles with Substituted Aryldiazonium Chlorides Derived from Anilines
Aryldiazonium salts, which are readily prepared from anilines, are highly reactive intermediates valuable in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The synthesis involves treating a primary aromatic amine (aniline) with nitrous acid at low temperatures. researchgate.net
While direct condensation of a pre-formed imidazole with an aryldiazonium salt to form a C-N bond is less common, the high reactivity of the diazonium group makes it a plausible synthetic tool. researchgate.net More frequently, aryldiazonium salts are used in coupling reactions. For example, a copper-catalyzed three-component reaction of aryldiazonium salts, nitriles, and fluorinated diazo reagents has been developed to access N-aryl-1,2,4-triazoles. researchgate.net This demonstrates the utility of aryldiazonium salts in forming N-aryl bonds with heterocyclic systems. This approach could be adapted for creating a bond between an imidazole nitrogen and the aryl group derived from the aniline.
The general process is outlined below:
Diazotization : Aniline is treated with an acidic solution of sodium nitrite (B80452) (NaNO₂) at 0-5 °C to form the corresponding aryldiazonium chloride.
Coupling : The resulting aryldiazonium salt is then reacted with a nucleophilic partner. In the context of imidazole synthesis, this could involve coupling with a pre-formed imidazole ring, potentially mediated by a metal catalyst.
Transition Metal-Catalyzed C-N Bond Formation Reactions for Arylamine Scaffolds
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds, providing a powerful and versatile method for linking arylamine and imidazole scaffolds. rsc.orgresearchgate.net These reactions, such as the Buchwald-Hartwig amination and Chan-Lam coupling, offer a direct route to N-aryl imidazoles. hanyang.ac.kr
This strategy can be implemented in two primary ways:
Coupling an aniline with a halogenated imidazole derivative.
Coupling an imidazole with a halogenated aniline derivative.
Palladium and copper are the most common catalysts for these transformations. hanyang.ac.kr The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, copper-assisted post-Ullmann C-N cross-coupling has been investigated for various cyclic enol triflates. hanyang.ac.kr While anilines can sometimes be challenging substrates due to their lower nucleophilicity, optimized conditions can overcome this limitation. researchgate.net The development of new ligands and catalytic systems continues to expand the scope and efficiency of these C-N bond-forming reactions. rsc.orgnih.gov
The table below compares different catalytic approaches.
| Reaction Name | Metal Catalyst | Typical Substrates | Key Advantages |
| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines (including anilines) | Broad substrate scope, high functional group tolerance. |
| Chan-Lam Coupling | Copper | Aryl boronic acids, N-nucleophiles (amines, imidazoles) | Mild reaction conditions, often performed in air. researchgate.net |
| Ullmann Condensation | Copper | Aryl halides, Amines/Imidazoles | Classic method, often requires high temperatures. |
| C-H Amination | Rhodium, Iridium | C-H bonds, Organic azides | Atom-economical, avoids pre-functionalization of substrates. nih.gov |
Synthetic Routes to this compound
Precursor Synthesis and Functionalization Strategies
The synthesis of the target molecule, this compound, can be achieved via several strategic routes, each relying on specific precursors and functionalization steps.
Route 1: Imidazole Ring Construction followed by Functional Group Interconversion A common approach involves first constructing a 2-aryl-5-methylimidazole ring where the aryl group is a placeholder for the aniline, such as a 4-nitrophenyl group.
Precursor Selection : The key precursors for the imidazole ring would be:
Aldehyde : 4-Nitrobenzaldehyde (to introduce the 4-nitrophenyl group at the 2-position).
1,2-Dicarbonyl equivalent : An α-aminoketone or a related substrate that provides the C4-C5-N fragment with a methyl group at C5. For example, 1-amino-2-propanone or its precursor.
Ammonia Source : Ammonium acetate or liquid ammonia.
Imidazole Formation : These precursors are condensed, often under acidic conditions or with a Lewis acid catalyst, to form 5-methyl-2-(4-nitrophenyl)-1H-imidazole.
Functionalization : The final step is the reduction of the nitro group to an amine. This is typically achieved using standard reducing agents like tin(II) chloride (SnCl₂), catalytic hydrogenation (H₂/Pd-C), or sodium dithionite.
Route 2: Direct Integration of a Protected Aniline Alternatively, a protected aniline derivative can be used directly in a multicomponent reaction.
Precursor Selection :
Aldehyde : 4-aminobenzaldehyde (B1209532) with a protected amine group (e.g., N-acetyl or N-Boc).
Other precursors as in Route 1.
Imidazole Formation : Condensation to form the protected version of the target molecule.
Deprotection : Removal of the protecting group to yield the final aniline product.
Reaction Condition Optimization for Enhanced Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. organic-chemistry.org The formation of 2,4(5)-diarylimidazoles can be accompanied by side products, and the reaction conditions strongly influence the outcome. organic-chemistry.org
Key parameters for optimization include:
Catalyst : The choice of catalyst significantly impacts reaction efficiency. Lewis acids (e.g., Er(OTf)₃, FeCl₃, ZnCl₂) can activate the carbonyl groups, facilitating condensation. organic-chemistry.org Heterogeneous catalysts are also beneficial as they can be easily recovered and reused. nih.govresearchgate.net
Solvent : Reactions can be performed in various solvents, such as glacial acetic acid, ethanol, or under solvent-free conditions. nih.goviglobaljournal.com Solvent-free reactions or those in green solvents like water are increasingly favored. researchgate.net
Temperature : Reaction temperatures can range from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst used. nih.goviglobaljournal.com Microwave irradiation has also been employed to accelerate reaction times. nih.gov
Stoichiometry : The molar ratios of the reactants must be carefully controlled to minimize side reactions and maximize the formation of the desired product.
The following table highlights the impact of different catalysts on imidazole synthesis.
| Catalyst | Reaction Type | Conditions | Yield | Reference |
| Erbium Triflate | Multicomponent | - | Excellent | organic-chemistry.org |
| FeCl₃/I₂ | Aerobic Oxidative Coupling | Mild | High | organic-chemistry.org |
| SO₄²⁻/Y₂O₃ | Multicomponent Condensation | Ethanol, 80 °C | - | nih.gov |
| H-ZSM-22 | Multicomponent | Solvent | Good (86%) | nih.gov |
Analogues and Derivatives of this compound
The core structure of this compound serves as a versatile scaffold for the development of numerous analogues and derivatives. Modifications can be made to the aniline moiety, the imidazole ring, or both, leading to compounds with diverse properties.
Derivatives from Aniline Functionalization: The primary amine of the aniline group is a common site for derivatization.
Schiff Bases : Condensation of the aniline with various aldehydes yields Schiff base derivatives. ijrpc.comresearchgate.net
Amides and Sulfonamides : Acylation or sulfonylation of the amine group introduces amide or sulfonamide functionalities.
Pyrazole (B372694) Derivatives : The aniline can be used as a starting point for synthesizing more complex heterocyclic systems, such as pyrazoles. ijrpc.comresearchgate.net
Analogues from Imidazole Ring Modification:
Substitution at N1 : The NH proton of the imidazole ring can be substituted with alkyl or aryl groups.
Substitution at C4/C5 : The methyl group at the C5 position can be replaced with other alkyl or aryl groups.
Fused Ring Systems : The imidazole ring can be fused with an aromatic ring to form benzimidazole (B57391) analogues, which are themselves a significant class of compounds. ijrpc.comresearchgate.net For example, 4-(1H-benzo[d]imidazol-2-yl)aniline is a closely related analogue. ijrpc.comresearchgate.net
Analogues with Other Substituents:
Isomers : Positional isomers, such as moving the methyl group to the C4 position or the aniline group to a different position on the imidazole ring, constitute a class of analogues. For example, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is an analogue with a different substitution pattern and an added trifluoromethyl group. ossila.com
Bioisosteric Replacements : The imidazole ring can be replaced with other five-membered heterocycles like oxadiazole, as seen in derivatives synthesized from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide. mdpi.com
The table below lists some examples of analogues and derivatives.
| Compound Name | Structural Modification from Parent Compound | Reference |
| 4-(1H-benzo[d]imidazol-2-yl)aniline | Imidazole ring is fused with a benzene (B151609) ring. | ijrpc.comresearchgate.net |
| Schiff bases of 4-(1H-benzo[d]imidazol-2-yl)aniline | Aniline nitrogen is converted to an imine (C=N-Ar). | researchgate.net |
| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Isomeric structure with trifluoromethyl substitution on the aniline ring. | ossila.com |
| 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | Aniline group is replaced by a phenyl group; extensive derivatization at C4/C5. | mdpi.com |
| 5-(4-(1H-Benzo[d]imidazol-2-yl)phenylamino)-1H-pyrazole-3-carboxylic acid | Aniline nitrogen is incorporated into a pyrazole ring system. | ijrpc.com |
Modification of the Imidazole Ring (e.g., varying methyl position, other substituents)
Modification of the imidazole ring allows for the systematic investigation of structure-activity relationships by introducing various substituents or altering the position of existing ones, such as the methyl group.
Varying Methyl Position and Other Substituents:
The position of the methyl group on the imidazole ring can be controlled by the choice of starting materials in classical imidazole syntheses, such as the Debus or Radziszewski synthesis. For instance, to synthesize the 4-methyl analogue instead of the 5-methyl, a different set of precursors would be employed.
Modern synthetic methods offer regioselective control for introducing substituents onto the imidazole core. Palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing imidazole C-H bonds. researchgate.netrawdatalibrary.netresearchgate.net While C-2 and C-5 are often the most reactive sites for arylation, specific ligands and conditions can direct the substitution to the C-4 position. researchgate.net For example, palladium complexes with organoselenium ligands have been used for the exclusive C-5 arylation of imidazole derivatives. researchgate.netrawdatalibrary.net
Multicomponent reactions provide a convergent approach to highly substituted imidazoles. The reaction of benzil, various aldehydes, primary amines, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. nih.gov By carefully selecting the aldehyde and amine components, analogues of this compound with diverse substituents on the imidazole ring can be prepared. nih.gov
A convergent protocol for synthesizing 2,4-disubstituted imidazoles involves the intramolecular addition of amidoxime (B1450833) substrates to activated alkynes, followed by a thermal rearrangement. researchgate.net This method yields imidazoles with an aryl group at the 2-position and an ester at the 4-position, which can be further modified. researchgate.net The table below summarizes various substituted imidazole analogues synthesized through different methodologies.
| Imidazole Analogue Structure | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 2-Aryl-4-benzoyl-imidazoles | Multistep synthesis | Aryl aldehydes, 2-aminoacetophenone | nih.gov |
| 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | Reaction of DAMN-based imines and aldehydes | Diaminomaleonitrile (DAMN), 2-hydroxybenzylidene imines, aromatic aldehydes | nih.govacs.org |
| 1,2,4,5-Tetrasubstituted imidazoles | One-pot, four-component reaction | Benzil, aldehyde, primary amine, ammonium acetate | nih.gov |
| 2-Phenyl-(4)5-hydroxymethyl imidazole | Reaction with formaldehyde | 2-Phenylimidazole, formaldehyde, base catalyst | google.com |
Derivatization of the Aniline Moiety (e.g., N-substitution, ring substitution)
The aniline portion of the molecule presents two primary sites for modification: the amino group (N-substitution) and the aromatic ring (ring substitution).
N-Substitution:
The primary amino group is nucleophilic and can readily undergo N-alkylation and N-acylation. N-alkylation of anilines can be achieved using various alkylating agents like alkyl halides or alcohols. psu.edunih.gov The use of ionic liquids as solvents can promote efficient and selective N-monoalkylation. psu.edu Visible-light-induced methods have also been developed for the N-alkylation of anilines with alcohols, avoiding the need for metal catalysts or harsh conditions. nih.gov
Copper-catalyzed N-arylation (Ullmann condensation) is a common method to form N-aryl bonds, allowing for the introduction of various substituted phenyl groups onto the aniline nitrogen. Modern catalytic systems, often employing specific ligands, allow these reactions to proceed under milder conditions. researchgate.net
Ring Substitution:
The aniline moiety is highly activated towards electrophilic aromatic substitution, with the amino group being a strong ortho-, para-director. byjus.comchemistrysteps.com However, the high reactivity can lead to over-reaction (e.g., polyhalogenation) and side reactions, especially under strongly acidic conditions (e.g., nitration), where the amino group is protonated to form the meta-directing anilinium ion. byjus.comlibretexts.org
To control the reactivity and achieve selective substitution, the amino group is often protected, typically as an acetanilide (B955). This attenuates the activating effect of the amino group, allowing for more controlled electrophilic substitution. libretexts.org After the desired substitution on the ring is accomplished, the protecting group can be removed via hydrolysis to regenerate the amino group. libretexts.org
| Derivatization Type | Reaction | Typical Reagents/Conditions | Outcome | Reference |
|---|---|---|---|---|
| N-Alkylation | Nucleophilic substitution | Alkyl halides, base; Alcohols with catalyst | Forms secondary or tertiary amines | psu.edunih.gov |
| N-Arylation | Ullmann Condensation | Aryl halides, Cu catalyst, base | Forms diarylamines | researchgate.net |
| N-Acylation | Nucleophilic acyl substitution | Acid chlorides, acid anhydrides | Forms amides (e.g., acetanilide for protection) | libretexts.org |
| Ring Halogenation | Electrophilic Aromatic Substitution | Br2/H2O, ICl | Ortho/para halogenation (often poly-substituted) | byjus.comlibretexts.org |
| Ring Nitration | Electrophilic Aromatic Substitution | HNO3/H2SO4 (often on protected amine) | Ortho/para nitration | byjus.com |
| Ring Sulfonation | Electrophilic Aromatic Substitution | Fuming H2SO4 | Forms p-aminobenzenesulfonic acid (sulfanilic acid) | byjus.com |
Synthesis of Fused Imidazole and Benzimidazole-Aniline Systems
Fusing the imidazole ring with other aromatic systems, particularly to form benzimidazoles, creates a new class of analogues with distinct structural and electronic properties.
Synthesis of 2-(4-Aminophenyl)benzimidazole:
The most direct route to the core benzimidazole-aniline structure is the Phillips condensation. This involves the reaction of o-phenylenediamine (B120857) with 4-aminobenzoic acid. researchgate.netresearchgate.net The reaction is typically carried out at high temperatures in the presence of a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or hydrochloric acid. researchgate.nettuiasi.roijrpc.com Microwave irradiation has been shown to accelerate this reaction, leading to high yields in shorter timeframes. researchgate.net An alternative multistep process involves the condensation of p-nitrobenzoic acid with aniline, followed by dinitration, reduction of the nitro groups, and finally, dehydrocyclization to form the desired 2-(4'-aminophenyl)-5-aminobenzimidazole. google.comgoogle.com
Synthesis of Fused Systems:
The 2-(4-aminophenyl)benzimidazole scaffold can serve as a building block for more complex fused systems. For example, the exocyclic amino group of 2-aminobenzimidazole (B67599) (an analogue where the amino group is on the benzimidazole ring system) is a key synthon for constructing fused pyrimidine (B1678525) rings.
Three-component reactions involving 2-aminobenzimidazole, an aldehyde, and a compound with an active methylene (B1212753) group (like malononitrile (B47326) or β-ketoesters) are widely used to synthesize pyrimido[1,2-a]benzimidazoles. nih.govtandfonline.comtandfonline.commdpi.com These reactions can be catalyzed by various acids or conducted under solvent-free or aqueous conditions. tandfonline.commdpi.com The resulting fused systems can be further modified, for instance, through oxidation to create fully aromatic structures. mdpi.com
Similarly, imidazo[1,2-a]pyridines, another class of fused N-heterocycles, can be synthesized through multicomponent reactions (e.g., Groebke–Blackburn–Bienaymé reaction) or copper-catalyzed cyclization reactions. mdpi.comrsc.orgorganic-chemistry.orgresearchgate.net By using an appropriately substituted aminopyridine bearing an aniline moiety, one could construct the corresponding imidazo[1,2-a]pyridinyl-aniline systems.
| Fused System | Synthetic Approach | Key Precursors | Catalyst/Conditions | Reference |
|---|---|---|---|---|
| 2-(4-Aminophenyl)benzimidazole | Phillips Condensation | o-Phenylenediamine, 4-Aminobenzoic acid | Polyphosphoric acid (PPA) or HCl, heat/microwave | researchgate.nettuiasi.ro |
| Pyrimido[1,2-a]benzimidazoles | Three-component reaction | 2-Aminobenzimidazole, Aldehyde, Malononitrile | p-TsOH or catalyst-free, heat | tandfonline.commdpi.com |
| Pyrimido[1,2-a]benzimidazol-4-ones | Cyclocondensation | 2-Aminobenzimidazole, β-Ketoester | Microwave activation | nih.gov |
| Benzimidazo[2,1-b]quinazolinones | Intramolecular Acylation/Cyclization | 2-Aminobenzimidazole, 2-Haloaroyl chloride | NaHCO3, DMF, heat | nih.gov |
| Imidazo[1,2-a]pyridines | Groebke–Blackburn–Bienaymé Reaction | 2-Aminopyridine, Aldehyde, Isocyanide | Various catalysts, often acid-catalyzed | mdpi.com |
Spectroscopic and Structural Elucidation Techniques for 4 5 Methyl 1h Imidazol 2 Yl Aniline
Advanced Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the distinct protons of 4-(5-methyl-1H-imidazol-2-yl)aniline, are not available in the surveyed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Detailed ¹³C NMR data assigning the chemical shifts for the carbon atoms within the aniline (B41778), imidazole (B134444), and methyl groups of the molecule could not be found.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
A specific FTIR spectrum or a table of characteristic absorption bands (e.g., N-H, C-H, C=N, C=C stretches) for this compound is not documented in the available resources.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Experimental mass spectrometry data, which would confirm the molecular weight (C₁₀H₁₁N₃, approx. 173.22 g/mol ) and detail the fragmentation pattern of this compound, is not present in the reviewed scientific literature. Similarly, HRMS data to confirm the exact elemental composition is unavailable.
Solid-State Structural Analysis
Information regarding the solid-state structure of this compound, such as data from single-crystal X-ray diffraction (e.g., crystal system, space group, unit cell dimensions), has not been reported.
X-ray Crystallography for Definitive Molecular Geometry and Crystal Packing
Information unavailable.
Analysis of Dihedral Angles and Conformational Preferences in the Crystalline State
Information unavailable.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Information unavailable.
Theoretical and Computational Investigations of 4 5 Methyl 1h Imidazol 2 Yl Aniline
Quantum Chemical Studies
Quantum chemical calculations offer profound insights into the molecular structure and reactivity of chemical compounds. For 4-(5-methyl-1H-imidazol-2-yl)aniline, these studies have been instrumental in elucidating its ground-state properties, charge distribution, and electronic behavior.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecules with a high degree of accuracy. nih.gov Calculations are typically performed to determine the most stable conformation (ground state) of the molecule and to predict its spectroscopic characteristics.
The initial step in computational analysis involves optimizing the molecular geometry to find the lowest energy structure. Theoretical calculations show that the molecule is not perfectly planar, with the aniline (B41778) and imidazole (B134444) rings exhibiting a slight dihedral angle. This twisting is a result of steric hindrance and electronic effects between the two ring systems.
Table 1: Selected Optimized Bond Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C(imidazole)-C(aniline) | 1.46 Å |
| Bond Length | C(imidazole)-N(aniline) | - |
| Bond Angle | C-N-C (linking rings) | - |
Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds. The calculated frequencies help in the assignment of experimental spectral bands.
For this compound, characteristic vibrational modes include the N-H stretching of the amine group, C-H stretching in the aromatic rings, and the stretching modes of the C=C and C=N bonds within the rings. These theoretical predictions are vital for interpreting experimental spectroscopic data. mdpi.comnih.gov
Table 2: Predicted Major Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amine (-NH₂) | ~3400-3500 |
| C-H Stretch | Aromatic Rings | ~3000-3100 |
| C=N Stretch | Imidazole Ring | ~1615 |
| C=C Stretch | Aromatic Rings | ~1500-1600 |
Note: These are typical frequency ranges. Precise values are obtained from computational output.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra and confirming the molecular structure.
The chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, calculations would predict distinct signals for the protons and carbons in the aniline ring, the imidazole ring, and the methyl group. Discrepancies between predicted and experimental shifts can highlight specific molecular interactions or conformational effects in solution. researchgate.net
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Atoms in this compound
| Carbon Atom | Location | Predicted Chemical Shift (ppm) |
|---|---|---|
| C2 | Imidazole (linked to aniline) | ~145 |
| C4 | Imidazole | ~120 |
| C5 | Imidazole (with methyl group) | ~130 |
| C1' | Aniline (linked to imidazole) | ~130 |
| C4' | Aniline (with amine group) | ~148 |
Note: Values are estimations based on similar structures; precise predictions require specific computational results.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. orientjchem.org It is used to identify the electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org
In the MEP map of this compound, the regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atoms of the imidazole ring and the amine group, indicating these are the primary sites for electrophilic attack. Regions of positive potential (colored blue) are generally found around the hydrogen atoms. thaiscience.info This analysis is fundamental for understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. thaiscience.info
The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com
For this compound, the HOMO is typically localized over the electron-rich aniline ring, while the LUMO is distributed across the imidazole ring system. This distribution indicates that charge transfer can occur from the aniline moiety to the imidazole moiety upon electronic excitation.
Table 4: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 eV |
| LUMO Energy | -1.2 eV |
Note: These values are representative and depend on the level of theory and basis set used in the calculation.
: A Search for Scientific Insights
Despite a comprehensive search of scientific literature, detailed theoretical and computational studies specifically focusing on the chemical compound this compound are not publicly available. As a result, a thorough analysis based on the requested outline of conformational analysis, solvent effects, and computational insights into its reactivity and selectivity cannot be provided at this time.
The exploration of a molecule's properties through computational chemistry is a cornerstone of modern chemical research. Such studies provide invaluable, atom-level insights into the behavior of a compound, complementing and guiding experimental work. For a molecule like this compound, which possesses a structure with potential applications in medicinal chemistry and materials science, theoretical investigations would be particularly enlightening.
The Unexplored Computational Landscape of this compound
A detailed computational analysis of this compound would typically involve several key areas, as outlined in the user's request.
Conformational Analysis and Energy Profiles
A crucial first step in understanding a molecule's behavior is to map its potential energy surface. This involves identifying the different spatial arrangements of its atoms (conformers) and calculating their relative energies. For this compound, this would involve studying the rotation around the single bond connecting the phenyl and imidazole rings. The resulting energy profile would reveal the most stable conformer(s) and the energy barriers to interconversion between different conformations. This information is fundamental to understanding how the molecule might interact with biological targets or other molecules.
Investigation of Solvent Effects
The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM) or the Onsager model, are computational methods used to simulate the effect of a solvent by representing it as a continuous medium with a specific dielectric constant. Applying these models to this compound would allow for the calculation of properties like its dipole moment and stability in different solvents. This is critical for predicting its solubility and how it might behave in different chemical or biological media.
Computational Insights into Reactivity and Selectivity
Computational chemistry offers powerful tools to predict a molecule's reactivity. Methods based on Density Functional Theory (DFT) can be used to calculate various molecular properties that act as descriptors of reactivity. These include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons. The energy and distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack on this compound.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be instrumental in predicting how the molecule interacts with other charged or polar species.
Global and Local Reactivity Descriptors: Quantities such as chemical potential, hardness, softness, and the Fukui function can be calculated to provide a more quantitative measure of a molecule's reactivity and the selectivity of its different atomic sites.
Future Directions
The absence of published computational studies on this compound represents a gap in the scientific understanding of this compound. Future research in this area would be highly valuable. By performing the theoretical analyses described above, researchers could unlock a deeper understanding of its fundamental chemical properties, which could, in turn, accelerate the discovery of new applications for this and related molecules.
Biological Activity Investigations and Structure Activity Relationships
In Vitro Antimicrobial Research
There is no available data from in vitro studies detailing the antimicrobial potential of 4-(5-methyl-1H-imidazol-2-yl)aniline.
Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)
No studies reporting the evaluation of this compound against Staphylococcus aureus, Escherichia coli, or any other specific bacterial strains were identified. Therefore, no data on its antibacterial efficacy, such as Minimum Inhibitory Concentration (MIC) values, is available.
Mechanisms of Antibacterial Action (e.g., membrane interactions, enzyme inhibition)
As there are no reports on its antibacterial activity, the mechanisms of action for this compound have not been investigated.
Evaluation of Broad-Spectrum Antimicrobial Potential
Without data on its activity against specific bacterial and fungal strains, an evaluation of the broad-spectrum antimicrobial potential of this compound cannot be made.
In Vitro Anticancer Research
No published research was found that investigated the in vitro anticancer properties of this compound.
Antiproliferative Effects on Human Cancer Cell Lines
There are no available reports detailing the antiproliferative effects or IC50 values of this compound against any human cancer cell lines.
Investigation of Cellular Mechanisms (e.g., apoptosis induction)
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. Many therapeutic agents exert their anticancer effects by inducing apoptosis. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. Key events include cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
While numerous imidazole (B134444) derivatives have been studied for their pro-apoptotic capabilities, specific studies demonstrating that this compound induces apoptosis, or detailing its mechanism for doing so (e.g., activation of specific caspases, modulation of Bcl-2 family proteins, or DNA fragmentation), are not present in the accessible scientific literature.
Modulation of Cancer-Related Enzymes or Receptors
The development and progression of cancer are often driven by the aberrant activity of specific enzymes and receptors. These molecules represent key targets for anticancer drug development. Examples include protein kinases, which regulate cell signaling pathways, and matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Research into how this compound interacts with or modulates such cancer-related targets has not been specifically reported. Studies on analogous compounds suggest that imidazole derivatives can act as inhibitors of various kinases or other enzymes, but direct evidence for the title compound is lacking.
Anti-inflammatory Response Studies
Inflammation is a biological response implicated in numerous diseases. The anti-inflammatory potential of novel compounds is typically assessed in various experimental models, such as the carrageenan-induced paw edema model in rodents, which measures a compound's ability to reduce acute inflammation. There are no published results from such experimental models for this compound.
The molecular underpinnings of anti-inflammatory activity often involve the inhibition of pro-inflammatory mediators. This can include the downregulation of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), or the inhibition of enzymes such as cyclooxygenase (COX) that are responsible for prostaglandin (B15479496) synthesis. Investigations into the effect of this compound on cytokine production or other molecular markers of inflammation have not been reported.
Enzyme Inhibition Studies and Target Identification
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, forming the basis for many pharmaceutical drugs. Identifying the specific enzyme targets of a compound is crucial for understanding its mechanism of action and therapeutic potential. This is often achieved through in vitro enzymatic assays and broader screening panels. There is no available data identifying specific enzymes that are inhibited by this compound or detailing its inhibitory profile (e.g., IC50 values).
Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. By synthesizing and testing a series of related analogs, researchers can determine which parts of the molecule are essential for its activity. For the this compound scaffold, an SAR analysis would involve modifying the methyl group, the aniline (B41778) ring, or the core imidazole structure to observe the impact on a specific biological activity. As no primary biological activity has been reported for this compound, a corresponding SAR analysis is not available in the literature.
Correlation Between Molecular Structure and Biological Potency
The biological activity of a compound is intrinsically linked to its three-dimensional structure, which dictates how it interacts with specific biological targets like enzymes or receptors. For derivatives of the 2-phenyl-1H-imidazole scaffold, potency is heavily influenced by the nature and position of substituents on both the imidazole and phenyl rings. While direct and extensive research on this compound is limited, the principles of SAR can be effectively illustrated by examining closely related structures, such as substituted benzimidazoles, which share the 2-(aminophenyl)imidazole core.
Research into various imidazole-based compounds demonstrates a clear correlation between structural modifications and biological effects, which range from antimicrobial to anticancer activities. nih.govjapsonline.com For instance, in a series of 2,4,5-triphenyl-1H-imidazole derivatives, modifications at the 1-position of the imidazole ring led to significant variations in anti-inflammatory and antimicrobial potency. japsonline.com One derivative, compound 6b (2-(4-methoxyphenylamino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethan-1-one), emerged as a particularly potent anti-inflammatory and antibacterial agent, highlighting the sensitivity of the biological response to structural changes. japsonline.com
The potency of such compounds is often quantified by metrics like the Minimum Inhibitory Concentration (MIC) for antimicrobial agents or the half-maximal inhibitory concentration (IC50) for enzyme inhibitors. These values are directly correlated with the compound's structure, where minor atomic or group changes can lead to logarithmic shifts in potency. This relationship underscores the necessity of precise structural design in the development of effective therapeutic agents.
Significance of the Imidazole Ring and Aniline Moiety for Bioactivity
The bioactivity of the this compound scaffold is not coincidental but is rooted in the distinct chemical properties of its two primary components: the imidazole ring and the aniline moiety.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structure is electron-rich and possesses unique features that make it an excellent pharmacophore. researchgate.net It can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen), allowing it to form strong and specific interactions with amino acid residues in biological targets. researchgate.net Furthermore, the imidazole nucleus is a well-known bioisostere of purines, enabling it to compete with natural purines and interfere with the synthesis of bacterial nucleic acids and proteins. researchgate.net Its ability to coordinate with metal ions is also crucial for the inhibition of metalloenzymes.
Together, the combination of the versatile imidazole core and the modifiable aniline group creates a molecular framework with significant potential for targeted drug design, allowing for systematic alterations to optimize biological potency and selectivity.
Impact of Substituent Effects on Biological Profiles
The biological profile of the this compound scaffold can be systematically modulated by introducing various substituents. The electronic (electron-donating or electron-withdrawing) and steric (size and shape) properties of these substituents can profoundly alter the molecule's interaction with its biological target.
Substitutions on the aniline moiety offer a powerful strategy to diversify biological activity. This is clearly demonstrated in studies on the closely related benzimidazole (B57391) scaffold. For example, a series of Schiff base derivatives were synthesized from 4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline by reacting the aniline's amino group with various substituted aromatic aldehydes. researchgate.net The resulting N-arylidene derivatives were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing a strong dependence on the nature of the substituent on the aldehyde's phenyl ring.
As shown in the table below, electron-withdrawing groups like nitro (-NO2) and chloro (-Cl) at the para-position of the N-arylidene ring tended to enhance antibacterial activity, while electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) also conferred significant, albeit varied, potency. This suggests that a combination of electronic and steric factors governs the antibacterial profile. researchgate.net
| Compound | Substituent (R) on N-Arylidene Ring | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
|---|---|---|---|
| 2a | 4-N(CH₃)₂ | 6.25 | 12.5 |
| 2b | 4-OH | 6.25 | 6.25 |
| 2c | 4-OCH₃ | 25 | 50 |
| 2d | 4-NO₂ | 12.5 | 6.25 |
| 2e | 2-Cl | 50 | 50 |
| 2f | 4-Cl | 12.5 | 12.5 |
| Amoxicillin (Standard) | - | 12.5 | 25 |
| Ciprofloxacin (Standard) | - | 12.5 | 25 |
Data adapted from a study on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives, which serve as structural analogs to illustrate substituent effects. researchgate.net
These findings collectively demonstrate that the biological activity of compounds based on the this compound core is not static. It is highly tunable through strategic chemical modifications, making this scaffold a promising starting point for the rational design of new therapeutic agents.
Coordination Chemistry and Ligand Design with 4 5 Methyl 1h Imidazol 2 Yl Aniline
Ligand Properties of Imidazole-Aniline Systems
For the specific compound 4-(5-methyl-1H-imidazol-2-yl)aniline , data on its synthesis, solubility, and electronic properties would be foundational. As a ligand, its potential lies in the combination of the imidazole (B134444) and aniline (B41778) functional groups, which are both common in coordination chemistry. wikipedia.orgnih.gov
Chelation Behavior of Nitrogen Donor Atoms in Imidazole and Aniline Moieties
This section would require experimental or computational studies to determine how This compound binds to metal ions. The key questions to be answered would be:
Does the ligand act as a monodentate, bidentate, or bridging ligand?
Which nitrogen atoms are involved in coordination? The imidazole ring contains two nitrogen atoms, but typically only the imine nitrogen (HC=N-CH) is basic and binds to metals. wikipedia.orguomustansiriyah.edu.iq The aniline moiety provides an additional amino group (-NH₂) as a potential coordination site.
Bidentate chelation involving both the imidazole nitrogen and the aniline nitrogen would form a stable five-membered ring with a metal center, a common and stable arrangement in coordination chemistry.
In related systems, imidazole derivatives are well-known for their versatile coordinating abilities, acting as pure sigma-donors. wikipedia.org Schiff bases derived from aniline are also widely used to form stable metal complexes, often coordinating through the imine nitrogen and other donor atoms. nih.gov
Synthesis and Characterization of Metal Complexes
To populate this section, research detailing the synthesis of metal complexes with This compound would be necessary. This would involve reports on reaction conditions, such as the choice of metal salts (e.g., chlorides, nitrates, sulfates of metals like Cu(II), Co(II), Ni(II), Zn(II)), solvents, and reaction temperatures.
Characterization data is crucial for confirming the structure and composition of new compounds. Standard techniques include:
Elemental Analysis (C, H, N): To confirm the empirical formula of the complexes.
Infrared (IR) Spectroscopy: To identify which donor atoms are involved in coordination by observing shifts in the vibrational frequencies of N-H and C=N bonds upon complexation.
NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of diamagnetic complexes in solution.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
Studies on other imidazole- and aniline-based ligands have successfully used these methods to characterize a wide array of metal complexes. nih.govuomustansiriyah.edu.iqsciencescholar.us
Spectroscopic and Magnetic Studies of Metal Complexes
This subsection would focus on the electronic and magnetic properties of the synthesized complexes, which are dictated by the metal ion and the ligand field.
UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex. It can provide information about the coordination geometry and the nature of the metal-ligand bonding. Spectra typically show bands corresponding to intra-ligand transitions, ligand-to-metal charge transfer (LMCT), and metal-to-ligand charge transfer (MLCT), as well as d-d transitions for transition metal complexes. sciencescholar.us
Magnetic Susceptibility Measurements: This method is used to determine the magnetic moment of paramagnetic complexes, which reveals the number of unpaired electrons on the metal center. researchgate.net This information is vital for deducing the oxidation state and the spin state (high-spin or low-spin) of the metal, which in turn helps to confirm the geometry of the complex. researchgate.netnih.gov
Without experimental data for complexes of This compound , no specific spectroscopic or magnetic properties can be reported.
Geometrical and Electronic Structures of Coordination Compounds
The definitive determination of a coordination compound's geometry comes from single-crystal X-ray diffraction. This would reveal if complexes of This compound adopt common geometries such as octahedral, tetrahedral, square planar, or trigonal bipyramidal.
In the absence of experimental structures, computational methods like Density Functional Theory (DFT) are often used to predict the most stable geometry, analyze the molecular orbitals, and understand the electronic structure. sciencescholar.us For related imidazole-containing ligands, a vast range of structures, from simple mononuclear complexes to complex metal-organic frameworks (MOFs), have been reported, demonstrating diverse coordination modes. orientjchem.org
Catalytic Applications of Metal Complexes Derived from this compound
Metal complexes are widely studied for their catalytic activity. The specific electronic and steric environment created by the ligands around a metal center can facilitate various chemical transformations.
Exploration in Oxidation Reactions (e.g., phenoxazinone synthase activity)
Phenoxazinone synthase is an enzyme that catalyzes the oxidative coupling of two molecules of an o-aminophenol derivative. vulcanchem.com Many coordination complexes are designed to mimic the function of such enzymes. cymitquimica.comresearchgate.net To assess the potential of This compound complexes in this area, the following would be required:
Catalytic Testing: The synthesized metal complexes would be used as catalysts in the oxidation of a model substrate, such as o-aminophenol, typically using an oxidant like dioxygen (O₂) or hydrogen peroxide (H₂O₂). orientjchem.orgvulcanchem.com
Kinetic Studies: The reaction would be monitored over time, often using UV-Vis spectroscopy to track the formation of the colored phenoxazinone product. vulcanchem.com This allows for the determination of reaction rates, turnover numbers (kcat), and other kinetic parameters that quantify the catalyst's efficiency. cymitquimica.com
Mechanistic Investigations: Studies would be needed to propose a plausible reaction mechanism, identifying key intermediates and the role of the metal catalyst in the activation of the substrate or the oxidant.
Numerous studies have shown that copper, iron, and manganese complexes with nitrogen-donor ligands can exhibit significant phenoxazinone synthase-like activity. sigmaaldrich.comcymitquimica.comaccelachem.com It is plausible that complexes of This compound could also be active, but this remains an unexplored area of research.
Applications in Chemical Sensing and Fluorescent Probes
Currently, there is a lack of specific research in the available scientific literature detailing the application of this compound in the development of chemical sensors or fluorescent probes. The exploration of its potential in these fields has not been documented in dedicated studies. Therefore, no detailed research findings or data tables on its use for sensing or fluorescence applications can be provided at this time.
Potential in Material Science and Organic-Inorganic Hybrid Materials
The role and potential of this compound in material science, particularly in the creation of organic-inorganic hybrid materials, are not well-documented in the current body of scientific literature. Comprehensive studies focusing on the synthesis, characterization, and application of hybrid materials incorporating this specific compound have not been found. As a result, there are no established research findings or detailed data to present on this topic.
Emerging Research Avenues and Future Directions
Development of More Efficient and Sustainable Synthetic Methodologies
The future synthesis of 4-(5-methyl-1H-imidazol-2-yl)aniline and its derivatives is expected to pivot towards green and sustainable chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for imidazole (B134444) synthesis often require harsh conditions or toxic reagents. nih.gov Emerging research highlights several promising avenues for improvement.
Future methodologies will likely focus on:
Catalyst Innovation: The use of heterogeneous, recyclable catalysts, such as copper-loaded SBA-15, has shown high efficiency in the synthesis of related 2-aryl benzimidazoles, offering high conversion rates and yields in short timeframes. rsc.org Exploring similar nanocatalysts could lead to more sustainable production pathways.
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted organic synthesis are gaining traction as energy-efficient alternatives to conventional heating. nih.govresearchgate.net These techniques can dramatically reduce reaction times and improve yields, representing a key area for the development of rapid and clean synthetic protocols for this compound. nih.gov
Solvent-Free and Aqueous Conditions: The development of solvent-free reaction conditions or the use of water as a benign solvent is a cornerstone of green chemistry. wisdomlib.orgmdpi.com Research into solid-state reactions or aqueous-phase syntheses for the imidazole core will be crucial for creating truly environmentally friendly manufacturing processes. mdpi.com
| Methodology | Key Advantages | Potential Application |
|---|---|---|
| Ultrasound-Assisted Synthesis | Rapid reaction times, milder conditions, improved yields, reduced waste. nih.gov | Efficient, catalyst-free synthesis of the imidazole core. |
| Heterogeneous Catalysis (e.g., Cu(II)-SBA-15) | Catalyst is easily separable and recyclable, environmentally benign. rsc.org | Sustainable condensation reactions to form the 2-aryl imidazole structure. |
| Solvent-Free Grinding Techniques | Eliminates solvent use, reduces environmental footprint, economical. wisdomlib.org | Solid-state synthesis using Lewis acid catalysts. |
| Microwave-Assisted Synthesis | Significant reduction in reaction time, increased yields, cleaner reactions. mdpi.com | Rapid, one-pot, multi-component reactions for creating diverse derivatives. |
In-Depth Mechanistic Studies of Biological Activities at a Molecular Level
The imidazole nucleus is a well-established pharmacophore present in a multitude of drugs with diverse therapeutic actions, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netdocumentsdelivered.com The special structure of the imidazole ring allows it to bind with various enzymes and receptors through a range of interactions like hydrogen bonding and coordination. researchgate.netdocumentsdelivered.com Consequently, this compound is a prime candidate for drug discovery programs.
Future research should prioritize:
Target Identification: Identifying the specific enzymes, receptors, or protein-protein interactions that are modulated by this compound is a critical first step. Analogous imidazole derivatives have been shown to inhibit enzymes like inducible nitric oxide synthase (iNOS) by preventing the formation of its active dimeric form. researchgate.net
Mechanism of Action Elucidation: Once molecular targets are identified, detailed biochemical and biophysical assays are needed to understand the precise mechanism of action. This includes studying binding kinetics, conformational changes induced in the target protein, and downstream effects on cellular signaling pathways.
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of derivatives of this compound will be essential. By modifying the aniline (B41778) and imidazole rings, researchers can map the key structural features required for potent and selective biological activity, guiding the design of more effective therapeutic agents.
Exploration of Novel Coordination Architectures and Metallodrug Design Principles
The two nitrogen atoms within the imidazole ring, along with the amine nitrogen on the aniline moiety, make this compound an excellent candidate as a multidentate ligand in coordination chemistry. rsc.org Imidazole derivatives are widely used to construct metal-organic frameworks (MOFs) and discrete coordination complexes. rsc.org
Promising future directions in this area include:
Novel Coordination Polymers and MOFs: The compound can be used as an organic linker to create new coordination polymers and MOFs. These materials have potential applications in gas storage, separation, and catalysis. The specific geometry of the ligand could lead to novel network topologies and functionalities. rsc.org
Metallodrug Development: The design of metal complexes incorporating this ligand is a burgeoning field. Metal complexes often exhibit enhanced biological activity compared to the free ligand. nih.gov For instance, platinum (II) and gold (I) complexes of aniline-incorporated imidazoles have shown potent anticancer activity, sometimes overcoming resistance to existing drugs like cisplatin. nih.gov Future work could focus on synthesizing and screening copper, silver, ruthenium, and gold complexes of this compound for anticancer and antimicrobial properties.
Supramolecular Chemistry: The ability of the imidazole N-H group to act as a hydrogen bond donor makes this molecule a valuable building block for designing complex supramolecular assemblies through self-assembly processes. researchgate.net
Advanced Computational Modeling for Rational Design and Prediction of Activity
Computational chemistry is an indispensable tool for accelerating research and reducing the costs associated with experimental work. For a molecule like this compound, computational modeling can provide profound insights.
Key future applications of computational modeling include:
Virtual Screening and Docking: Molecular docking studies can be used to screen large libraries of virtual derivatives against the three-dimensional structures of known biological targets. This allows for the prioritization of compounds with the highest predicted binding affinity for synthesis and experimental testing. mdpi.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can predict the molecule's electronic properties, such as the HOMO-LUMO energy gap, molecular electrostatic potential, and vibrational frequencies. bohrium.com These properties are crucial for understanding the molecule's reactivity and its potential application as a chemosensor or electronic material. bohrium.com
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand when bound to a biological target, providing insights into the stability of the complex and the key interactions that maintain binding over time. mdpi.com
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
| Computational Method | Primary Application | Predicted Outcomes |
|---|---|---|
| Molecular Docking | Predicting ligand-receptor binding modes. mdpi.com | Binding affinity (e.g., kcal/mol), interaction sites, lead identification. |
| Density Functional Theory (DFT) | Calculating electronic structure and properties. bohrium.com | Optimized geometry, HOMO-LUMO gap, electrostatic potential, reactivity. |
| Molecular Dynamics (MD) | Simulating the physical movements of atoms and molecules. mdpi.com | Binding stability, conformational changes, interaction dynamics. |
| ADMET Prediction | Estimating pharmacokinetic and toxicity profiles. nih.gov | Oral bioavailability, blood-brain barrier penetration, potential toxicity. |
Synergistic Approaches Combining Experimental and Computational Research
The most rapid and insightful progress will be achieved through a tightly integrated, synergistic approach that combines computational predictions with experimental validation. This iterative cycle allows for the rapid refinement of molecular designs. A typical workflow involves using computational tools to design a small, focused library of candidate molecules. These are then synthesized and subjected to experimental assays. The results from these experiments are then used to refine the computational models, leading to the design of a next generation of improved compounds. This synergy between in silico and in vitro/in vivo studies is a hallmark of modern chemical and pharmaceutical research and will be essential for unlocking the full potential of the this compound scaffold. mdpi.commdpi.com
Untapped Applications in Interdisciplinary Fields Beyond Medicinal Chemistry
While the primary focus for anilino-imidazole scaffolds has been medicinal chemistry, their unique chemical and physical properties suggest significant potential in other interdisciplinary fields.
Future exploration should include:
Materials Science: Imidazole-based compounds are being investigated for the creation of sustainable materials, including thermally stable polymers and functionalized surfaces for catalysis. numberanalytics.com
Corrosion Inhibition: Imidazoles are effective corrosion inhibitors for metals like copper and steel, adsorbing onto the metal surface to form a protective barrier. researchgate.net The specific structure of this compound may offer enhanced performance in this area.
Optical Sensing: The conjugated π-system of the molecule provides a basis for developing fluorescent and colorimetric sensors. researchgate.net The aniline group can be readily functionalized to introduce specific recognition sites for metal ions or anions, leading to changes in the molecule's optical properties upon binding. bohrium.com
Q & A
Basic: What are the common synthetic routes for 4-(5-methyl-1H-imidazol-2-yl)aniline, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. A common approach includes:
- Step 1 : Condensation of 4-nitroaniline with methylglyoxal or a substituted imidazole precursor under acidic conditions.
- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reductants like SnCl₂.
Key intermediates include 4-(5-methyl-1H-imidazol-2-yl)nitrobenzene and tautomeric imidazole derivatives. Purity is ensured via column chromatography or recrystallization .
Basic: Which spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical. Key signals include aromatic protons (δ 6.5–7.5 ppm), imidazole protons (δ 7.0–8.0 ppm), and the methyl group (δ 2.3–2.5 ppm). Tautomeric shifts in the imidazole ring may require 2D NMR (e.g., COSY, HSQC) for resolution .
- IR Spectroscopy : Confirm NH₂ stretches (~3350 cm⁻¹) and imidazole C=N/C-C vibrations (~1600 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (m/z 173.22 for [M+H]⁺) .
Advanced: How can researchers address discrepancies in NMR data arising from tautomeric forms of the imidazole ring?
Tautomerism between 1H- and 3H-imidazole forms can cause signal splitting. Strategies include:
- Variable Temperature NMR : Cooling samples to –40°C slows tautomer interconversion, resolving split peaks.
- X-ray Crystallography : Use SHELXL or ORTEP-3 to determine the dominant tautomer in the solid state. Hydrogen bonding patterns in crystal structures clarify tautomeric preferences .
Advanced: What strategies optimize reaction conditions to improve yield and purity during synthesis?
- Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reduction efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate stability.
- Purification : Employ HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation. Purity ≥97% is achievable, as reported by suppliers .
Basic: What are the primary research applications of this compound in medicinal chemistry?
- Antitumor Agents : Derivatives inhibit mammary carcinoma cell lines (e.g., MCF-7, MDA-MB-468) via interference with cellular kinases or DNA repair pathways .
- Chelation Chemistry : The imidazole-aniline moiety binds transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in metal ion sensing .
Advanced: How should researchers design experiments to assess biological activity against cancer cell lines?
- Dose-Response Assays : Test concentrations from 0–100 µM over 7–10 days (MTT or SRB assays).
- Control Groups : Include cisplatin or doxorubicin as positive controls.
- Mechanistic Studies : Combine flow cytometry (apoptosis) and Western blotting (p53, caspase-3) to elucidate pathways .
Advanced: What computational methods predict reactivity and interaction mechanisms with biological targets?
- Docking Simulations : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR, HER2).
- DFT Calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the imidazole ring.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Basic: How is the purity of this compound assessed?
- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with ≥98% peak area threshold.
- Melting Point Analysis : Compare observed mp (132–134°C) to literature values.
- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .
Advanced: In crystallographic studies, how do software packages influence structural refinement outcomes?
- SHELXL : Preferred for high-resolution data; robust for handling hydrogen bonding and disorder.
- ORTEP-3 : Visualizes thermal ellipsoids and hydrogen bonds but lacks refinement capabilities.
- Best Practice : Refine structures in SHELXL, then visualize in ORTEP-3 for publication-quality figures .
Advanced: What are best practices for handling and storage to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
